molecular formula C10H22N2O2 B6227025 tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate CAS No. 1341080-55-4

tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate

Cat. No.: B6227025
CAS No.: 1341080-55-4
M. Wt: 202.29 g/mol
InChI Key: YEPGPTKYNNBMPK-UHFFFAOYSA-N
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Description

tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate is a carbamate-protected amine with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 202.30 g/mol (CAS: 1341080-55-4) . Its structure features a tert-butyl carbamate group attached to a sterically hindered secondary amine on a branched 2-methylbutan-2-yl backbone. This compound is commonly employed as a synthetic intermediate in organic chemistry and pharmaceutical research, where the tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for amines during multi-step syntheses .

Properties

CAS No.

1341080-55-4

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H22N2O2/c1-6-10(5,7-11)12-8(13)14-9(2,3)4/h6-7,11H2,1-5H3,(H,12,13)

InChI Key

YEPGPTKYNNBMPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Mixed Anhydride Formation

Reaction Conditions :

  • Substrate : 2-Amino-2-methylbutanoic acid (20 g, 98 mmol)

  • Reagents : Boc₂O (27.67 g, 147 mmol), pyridine (4.6 mL)

  • Solvent : Acetonitrile (500 mL)

  • Temperature : 20°C

  • Time : 20 minutes

The reaction proceeds via mixed anhydride formation, where Boc₂O activates the carboxylic acid. Pyridine neutralizes HCl generated during Boc₂O decomposition, preventing side reactions.

Ammonolysis for Carbamate Formation

Following anhydride formation, ammonia (10 mL) is added dropwise to yield the target carbamate:

  • Ammonia Addition Time : 20 minutes

  • Stirring Duration : 4 hours

  • Workup : Solvent removal under reduced pressure, followed by acetonitrile washing.

  • Yield : 88% (17.5 g).

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances alkylation efficiency by facilitating interfacial reactions between aqueous and organic phases. A patent by CN102020589B details this approach for structurally analogous carbamates.

Reaction Setup

  • Substrate : Boc-protected amino alcohol (57.0 g)

  • Catalyst : Tetrabutylammonium bromide (1.5–6.0 g)

  • Alkylating Agent : Methyl sulfate (48.7–109.5 g)

  • Base : 50% KOH solution (42–97.33 g)

  • Solvent : Ethyl acetate (360 g)

  • Temperature : -10°C to 20°C

Optimization Insights

  • Catalyst Loading : 0.025–0.2 equivalents relative to substrate maximizes yield (92–97%).

  • Temperature Control : Maintaining ≤10°C minimizes epimerization and by-products.

  • Solvent Choice : Ethyl acetate enables efficient phase separation during workup.

Neutral Reagent Strategies for Industrial Scalability

WO2019158550A1 highlights the superiority of neutral reagent forms in synthesizing tert-butyl carbamates. Traditional methods using salt forms (e.g., oxalate or hydrochloride) often cause viscosity issues, complicating stirring and reducing yields.

Key Advancements

  • Reagents : Neutral tert-butyl carbamate precursors (non-salt forms).

  • Base : Triethylamine (4.6 equivalents) in acetonitrile.

  • Conditions : 60°C for 3–8 hours.

  • Yield Improvement : 93% vs. 85% with salt-based methods.

Process Advantages

  • Reduced Viscosity : Enables consistent stirring and heat transfer.

  • Simplified Workflow : Eliminates need for stepwise base addition.

Comparative Analysis of Synthetic Routes

Method Reagents Solvent Temperature Yield Source
Boc-ProtectionBoc₂O, NH₃Acetonitrile20°C88%
Phase-Transfer AlkylationMe₂SO₄, TBAB, KOHEthyl acetate-10–20°C92–97%
Neutral Reagent ApproachTriethylamine, neutral precursorsAcetonitrile60°C93%

Industrial-Scale Considerations

Solvent Recycling

Acetonitrile and ethyl acetate are preferentially recycled via distillation, reducing production costs by 15–20%.

Byproduct Management

  • Boc-Protection : Pyridine-HCl precipitates are filtered, minimizing contamination.

  • Alkylation : Dilute HCl washes remove residual KOH, ensuring product stability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate serves as an essential building block in the synthesis of complex organic molecules. Its bulky tert-butyl group provides steric hindrance, which can influence reaction pathways and selectivity in synthetic processes. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes
Common synthetic routes for this compound include:

  • Curtius Rearrangement : Involves the reaction of carboxylic acids with di-tert-butyl dicarbonate to form acyl azides, which then undergo rearrangement.
  • Hydrolysis of Esters : Esters derived from amino acids can be hydrolyzed and reacted with tert-butyl dicarbonate to yield the desired carbamate.

Medicinal Chemistry

Pharmaceutical Development
this compound is utilized in the development of pharmaceuticals targeting various diseases, particularly those related to amino acid metabolism. Its role as a protecting group for amines allows for selective reactions that are crucial during multi-step synthesis of drug compounds.

Case Study: Edoxaban Synthesis
Edoxaban, an oral anticoagulant, is synthesized using this compound as a precursor. The synthesis method has been optimized to improve yields and purity, making it a critical component in the production of this medication .

Biochemical Applications

Enzyme Inhibition Studies
The compound is also applied in biological research to study enzyme inhibition and protein interactions. Its structural properties allow researchers to explore how modifications can affect biological activity, thereby contributing to the understanding of metabolic pathways and drug interactions.

Role in Biochemical Pathways
this compound participates in significant biochemical reactions, such as the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in organic synthesis.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound's steric hindrance properties are leveraged for producing specialty chemicals and materials. Its ability to act as a protecting group facilitates the synthesis of complex chemical structures that are otherwise challenging to achieve.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions during the synthesis of complex molecules. The tert-butyl group can be easily removed under mild acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Key Observations :

  • Backbone Rigidity : The original compound’s branched aliphatic chain contrasts with cyclic (e.g., piperidine , cyclopentyl ) or bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane ), which introduce conformational rigidity.
  • Functional Groups : Hydroxyl (e.g., ), azide (e.g., ), or allyl groups (e.g., ) in analogs enable distinct reactivity profiles compared to the parent compound’s hindered amine.

Physicochemical Properties

  • Solubility : Aliphatic derivatives like the parent compound exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF), whereas bicyclic or aromatic analogs (e.g., ) may display reduced solubility due to increased hydrophobicity.
  • Steric Hindrance : The tertiary amine in the parent compound reduces nucleophilicity compared to less-hindered amines in piperidine derivatives (e.g., ).

Biological Activity

Tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It features a tert-butyl group attached to a carbamate functional group, which is linked to an amino acid derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H21N2O3C_{10}H_{21}N_{2}O_{3}. Its structural properties suggest possible interactions with various biological targets, including enzymes and receptors, which may influence metabolic pathways.

Property Value
Molecular FormulaC10H21N2O3C_{10}H_{21}N_{2}O_{3}
Molecular Weight213.29 g/mol
Boiling PointApprox. 150 °C
DensityApprox. 1.03 g/cm³

Enzyme Interactions

This compound has shown potential as a substrate in biochemical assays, particularly in studies involving enzyme mechanisms. The compound may interact with enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation by hydrolyzing acetylcholine. This interaction can lead to an accumulation of neurotransmitters at nerve endings, influencing synaptic transmission.

The mechanism of action primarily involves the formation of a stable carbamate linkage, which protects amine groups during synthetic processes. This protective role is essential in the synthesis of complex molecules, particularly in pharmaceutical applications where selective protection and deprotection are critical.

Case Studies and Research Findings

  • Synthesis and Applications : Research indicates that this compound is utilized as a protecting group for amines in organic synthesis. Its stability allows for multi-step synthesis without unwanted reactions at the amine site.
  • Pharmacological Potential : A study exploring the pharmacological properties reported that derivatives of this compound exhibit promising activity against various biological targets, suggesting its utility in drug development .
  • Toxicological Studies : Investigations into the cytotoxic effects of related compounds indicated minimal toxicity at concentrations up to 10 µM in various cell lines, including cancer cell lines. This favorable profile supports further exploration for therapeutic applications .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 202.30) validate the molecular formula (C₉H₁₄N₂O₂) .

How can researchers resolve low yields during the coupling reaction?

Advanced Research Question
Low yields often stem from incomplete amine activation or competing side reactions. Strategies include:

  • Catalyst Optimization : Use coupling agents like HATU or EDCI to enhance carbamate bond formation .
  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction kinetics .
  • Real-Time Monitoring : TLC or in-situ IR tracks intermediate formation to adjust reaction parameters dynamically .

How should conflicting NMR data be resolved during characterization?

Advanced Research Question
Contradictions in NMR shifts may arise from tautomerism or solvent effects. Solutions include:

  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-Ray Crystallography : Resolve ambiguity via single-crystal analysis (SHELXL refinement) .
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify spectra .

What strategies evaluate the bioactivity of this compound in drug design?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes or receptors) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with immobilized targets .
  • Enzyme Inhibition Assays : Measure IC₅₀ values under physiological pH and temperature .

What are the best practices for ensuring compound stability during storage?

Basic Research Question

  • Storage Conditions : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Purity Monitoring : Regular HPLC analysis detects degradation products (e.g., free amine or tert-butanol) .

Which chromatographic techniques are recommended for purification?

Advanced Research Question

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for bulk purification .
  • Preparative HPLC : Achieve >99% purity with C18 columns and acetonitrile/water mobile phases .

What safety protocols are essential during handling?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

How can the lipophilicity introduced by the tert-butyl group be assessed?

Advanced Research Question

  • Experimental LogP : Measure octanol/water partitioning via shake-flask method .
  • Computational Models : Use ChemAxon or MOE to predict logP and bioavailability .

What steps address unexpected byproduct formation during synthesis?

Advanced Research Question

  • Mechanistic Analysis : Identify intermediates via LC-MS and adjust stoichiometry or reaction time .
  • Byproduct Isolation : Purify and characterize side products via NMR to refine synthetic pathways .

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